1-(3-Ethoxypyridin-2-yl)-4-(4-methyl-3-nitropyridin-2-yl)piperazine

Catalog No.
S7392026
CAS No.
M.F
C17H21N5O3
M. Wt
343.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Ethoxypyridin-2-yl)-4-(4-methyl-3-nitropyridi...

Product Name

1-(3-Ethoxypyridin-2-yl)-4-(4-methyl-3-nitropyridin-2-yl)piperazine

IUPAC Name

1-(3-ethoxypyridin-2-yl)-4-(4-methyl-3-nitropyridin-2-yl)piperazine

Molecular Formula

C17H21N5O3

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C17H21N5O3/c1-3-25-14-5-4-7-18-16(14)20-9-11-21(12-10-20)17-15(22(23)24)13(2)6-8-19-17/h4-8H,3,9-12H2,1-2H3

InChI Key

PGSSGFQDPDPMED-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=CC=C1)N2CCN(CC2)C3=NC=CC(=C3[N+](=O)[O-])C
1-(3-Ethoxypyridin-2-yl)-4-(4-methyl-3-nitropyridin-2-yl)piperazine, also known as EPNP, is a chemical compound belonging to the piperazine family. It was first synthesized in the early 1990s and has since then attracted considerable attention due to its numerous potential applications in various fields of research and industry.
EPNP is a yellowish solid with a molecular weight of 371.4 g/mol. It is slightly soluble in water and highly soluble in organic solvents such as chloroform, ethyl acetate, and methanol. Its melting point is around 103-105 degrees Celsius, and its boiling point is above 350 degrees Celsius. EPNP is a basic compound with a pKa of 7.38, indicating that it can act as a proton acceptor under specific conditions.
EPNP can be synthesized through different methods, including the reaction of 4-methyl-3-nitropyridin-2-amine with 3-ethoxypyridine-2-carboxylic acid followed by cyclization with piperazine. Other methods involve the reduction of 4-methyl-3-nitropyridine-2-carbaldehyde followed by the reaction with 3-ethoxypyridine-2-carboxylic acid and piperazine. The synthesized product can be characterized using various techniques such as NMR, IR, and Mass spectrometry.
Several analytical methods have been used to study the properties of EPNP. These methods include HPLC, GC-MS, LC-MS/MS, and capillary electrophoresis to determine the purity, stability, and quantitative analysis of EPNP in different matrices.
EPNP exhibits various biological activities such as antiproliferative, antifungal, and antidepressant effects. It can also inhibit the growth of certain cancer cells, such as lung, prostate, and breast cancer cells. Its mechanism of action involves the inhibition of DNA synthesis and cell division, resulting in the suppression of tumor growth.
Although EPNP has exhibited promising biological activities, its toxicity and safety profile are still under investigation. Studies have shown that EPNP can induce neurotoxicity and liver toxicity in animal models at high doses. However, further research is required to understand its potential toxic effects, particularly in human subjects.
EPNP has numerous potential applications in various fields of research and industry, including medicinal chemistry, drug discovery, molecular biology, and analytical chemistry. It can be used as a chemical probe to study the function of different proteins and enzymes involved in various biological processes. It can also act as a starting compound for the synthesis of new chemical entities with improved biological activities.
Current research on EPNP has focused on the evaluation of its biological activities and potential applications in various fields of science. The synthesis and characterization of EPNP analogs have also been explored to understand its structure-activity relationship. Furthermore, some studies have investigated the mechanism of action of EPNP and its potential therapeutic targets.
EPNP can be used in various fields of research and industry, such as drug discovery, chemical biology, and analytical chemistry. Its unique chemical structure and biological activities make it a valuable tool for studying biological processes and developing new drugs for the treatment of various diseases.
Despite its promising potential, EPNP faces some limitations, such as its toxicity and limited water solubility. Thus, future research should focus on developing novel EPNP analogs with improved safety and solubility profiles. Moreover, EPNP derivatives can be explored in various biological and chemical applications, such as the preparation of bioconjugates, targeted drug delivery systems, and catalysis.
1. Developing novel EPNP analogs with improved safety and solubility profiles
2. Examining the potential of EPNP as a drug candidate for treating different types of cancer
3. Evaluating the use of EPNP derivatives in targeted drug delivery systems and bioconjugates
4. Studying the effects of EPNP on gene expression and epigenetic regulation
5. Developing EPNP-based biosensors for detecting specific biomolecules and pathogens
6. Exploring the use of EPNP in catalysis and materials science applications
7. Investigating the mechanism of action of EPNP and its potential therapeutic targets
8. Assessing the environmental impact and potential hazards of EPNP and its derivatives
9. Collaborating with biotechnology companies for the development of EPNP-based products
10. Conducting clinical trials to evaluate the safety and effectiveness of EPNP-based drugs in human subjects.

XLogP3

2.7

Hydrogen Bond Acceptor Count

7

Exact Mass

343.16443955 g/mol

Monoisotopic Mass

343.16443955 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-27-2023

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